

A Technical Guide to the Spectral Analysis of 1-Bromo-10-phenyldecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-10-phenyldecane**

Cat. No.: **B1273156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-10-phenyldecane is a bifunctional organic molecule featuring a long aliphatic chain, a terminal bromine atom, and a terminal phenyl group. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a ten-carbon spacer with reactive handles at both ends. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Bromo-10-phenyldecane**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-Bromo-10-phenyldecane**. These predictions are based on established chemical shift and fragmentation patterns for similar chemical environments.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.25 - 7.35	Multiplet	2H	m-H of Phenyl Ring
~ 7.15 - 7.25	Multiplet	3H	o-H and p-H of Phenyl Ring
~ 3.40	Triplet	2H	-CH ₂ -Br
~ 2.60	Triplet	2H	-CH ₂ -Ph
~ 1.85	Quintet	2H	-CH ₂ -CH ₂ -Br
~ 1.55 - 1.65	Multiplet	2H	-CH ₂ -CH ₂ -Ph
~ 1.20 - 1.45	Multiplet	12H	-(CH ₂) ₆ - (Aliphatic Chain)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 142.8	C (quaternary) of Phenyl Ring
~ 128.4	m-C of Phenyl Ring
~ 128.2	o-C of Phenyl Ring
~ 125.6	p-C of Phenyl Ring
~ 35.9	-CH ₂ -Ph
~ 34.0	-CH ₂ -Br
~ 32.8	-CH ₂ -CH ₂ -Br
~ 31.5	-CH ₂ -CH ₂ -Ph
~ 29.5 - 28.2	-(CH ₂) ₆ - (Aliphatic Chain)

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3085, 3062, 3027	Medium	Aromatic C-H Stretch
~ 2925, 2854	Strong	Aliphatic C-H Stretch
~ 1604, 1496, 1454	Medium to Weak	Aromatic C=C Bending
~ 748, 698	Strong	Monosubstituted Benzene C-H Out-of-Plane Bend
~ 650 - 550	Medium to Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
296/298	[M] ⁺ and [M+2] ⁺ molecular ion peaks (due to ⁷⁹ Br and ⁸¹ Br isotopes)
217	[M - Br] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

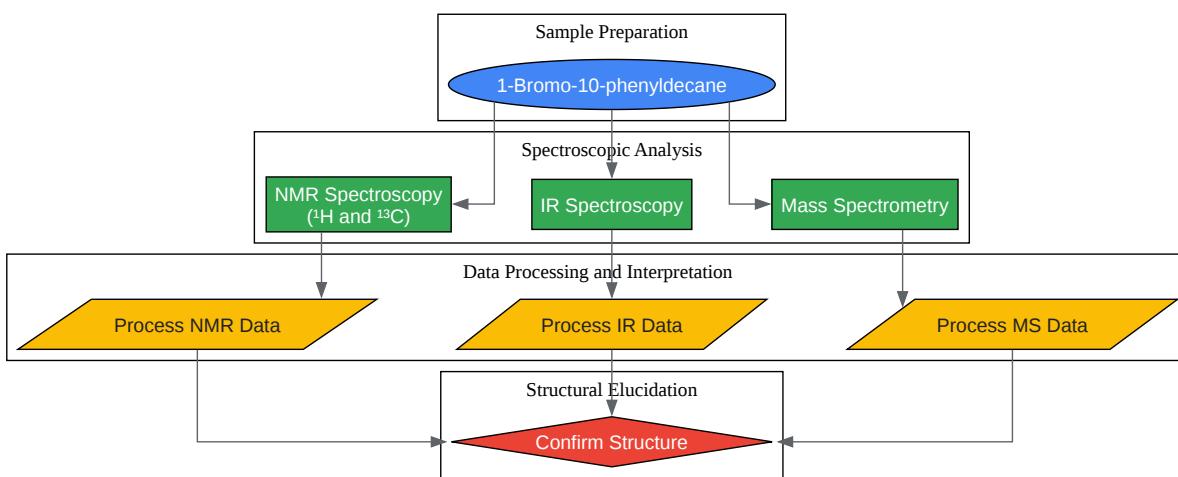
The following are generalized experimental protocols for obtaining the spectral data for **1-Bromo-10-phenyldecane**. Instrument parameters may be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Bromo-10-phenyldecane** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C and the presence of non-protonated carbons.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shifts using the internal standard (TMS at 0 ppm). Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy


- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal or empty salt plates. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like **1-Bromo-10-phenyldecane**, gas chromatography-mass spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
- Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio). Analyze the fragmentation pattern to identify characteristic fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **1-Bromo-10-phenyldecane**.

[Click to download full resolution via product page](#)

General workflow for spectral analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1-Bromo-10-phenyldecane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273156#1-bromo-10-phenyldecane-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com